molecular formula C18H17NOS2 B2377584 (E)-N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-(thiophen-2-yl)acrylamide CAS No. 2035000-88-3

(E)-N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-(thiophen-2-yl)acrylamide

Cat. No.: B2377584
CAS No.: 2035000-88-3
M. Wt: 327.46
InChI Key: PLVMEJQNTZXLRK-CMDGGOBGSA-N
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Description

(E)-N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-(thiophen-2-yl)acrylamide is a synthetic organic compound characterized by the presence of benzo[b]thiophene and thiophene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-(thiophen-2-yl)acrylamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the benzo[b]thiophene intermediate: This can be achieved through cyclization reactions involving suitable precursors.

    Alkylation: The benzo[b]thiophene intermediate is then alkylated with a propan-2-yl group.

    Acryloylation: The alkylated product undergoes acryloylation with thiophene-2-carboxylic acid or its derivatives to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-(thiophen-2-yl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of corresponding amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the thiophene and benzo[b]thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

(E)-N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-(thiophen-2-yl)acrylamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of (E)-N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-(thiophen-2-yl)acrylamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    (E)-N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-(thiophen-2-yl)acrylamide: shares structural similarities with other heterocyclic compounds, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of benzo[b]thiophene and thiophene rings, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(E)-N-[1-(1-benzothiophen-3-yl)propan-2-yl]-3-thiophen-2-ylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NOS2/c1-13(19-18(20)9-8-15-5-4-10-21-15)11-14-12-22-17-7-3-2-6-16(14)17/h2-10,12-13H,11H2,1H3,(H,19,20)/b9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLVMEJQNTZXLRK-CMDGGOBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CSC2=CC=CC=C21)NC(=O)C=CC3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CC1=CSC2=CC=CC=C21)NC(=O)/C=C/C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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